1,3-Dimethylpurine-2,6,8-trione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,3-dimethylpurine-2,6,8-trione |
InChI |
InChI=1S/C7H6N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3 |
InChI Key |
XNSYLGPLANWBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 1,3 Dimethylpurine 2,6,8 Trione
Strategic Approaches to the Synthesis of the 1,3-Dimethylpurine-2,6,8-trione Core
The construction of the purine-2,6,8-trione skeleton can be achieved through various synthetic routes, ranging from classical named reactions to more contemporary one-pot and cascade methodologies.
Traube's Synthesis and Modern Adaptations for Purine-2,6-dione (B11924001) and Purine-2,6,8-trione Scaffolds
The Traube purine (B94841) synthesis, first introduced in 1900, remains a cornerstone for the creation of purine derivatives. scribd.comslideshare.netslideshare.netscribd.com The classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. scribd.comslideshare.netscribd.com For the synthesis of xanthine (B1682287) analogs like theophylline (B1681296) (1,3-dimethylxanthine), the process typically starts with N,N'-dimethylurea and a cyanoacetic acid derivative. scribd.com
To specifically construct the this compound, or 1,3-dimethyluric acid, a key precursor is 5,6-diamino-1,3-dimethyluracil (B14760). The Traube synthesis can be adapted by using urea (B33335) or a related reagent to introduce the C8-oxo group. An alternative approach involves the cyclization of 4,5-diaminopyrimidines with reagents like potassium ethyl xanthate to yield 8-thioxo derivatives, which can then be converted to the corresponding 8-oxo compounds through oxidation. scribd.com
Modern adaptations of the Traube synthesis focus on improving yields, simplifying procedures, and expanding the substrate scope. These can include the use of microwave irradiation to accelerate the ring closure step, often in the presence of dehydrating agents like hexamethyldisilazane (B44280) (HMDS), which can lead to higher yields and shorter reaction times.
A general representation of the Traube synthesis for an 8-oxopurine is depicted below:
| Starting Material | Reagent for C8 | Product |
| 4,5-Diaminopyrimidine | Urea | 8-Oxopurine |
| 4,5-Diaminopyrimidine | Phosgene | 8-Oxopurine |
| 4,5-Diaminopyrimidine | Ethyl Chloroformate | 8-Oxopurine |
One-Pot Synthetic Routes for N-Methylated Purine-2,6,8-triones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of polysubstituted purines, including N-methylated derivatives, one-pot procedures have been developed that combine multiple reaction steps without the isolation of intermediates. These methods often rely on the careful selection of catalysts and reaction conditions to control regioselectivity.
For instance, a one-pot, three-component Mannich-type reaction has been described for the synthesis of purine derivatives, although not specifically for the trione. nih.gov Such strategies could potentially be adapted. Another approach involves the reaction of 5-amino-4-chloro-6-alkylaminopyrimidines with alcohols and N,N-dimethylamides under strongly basic conditions to yield 6,8,9-trisubstituted purines. While this method targets different substitution patterns, the principles of one-pot synthesis are applicable to the construction of the purine core.
Cascade and Cyclization Reactions in Purine-2,6,8-trione Formation
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, provide an elegant and powerful tool for the construction of complex heterocyclic systems like purines. The formation of the 8-oxopurine core can be achieved through cyclocondensation reactions.
For example, the synthesis of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives has been accomplished through the reaction of heterocyclic enamines with 1,3-diketones. thieme-connect.de This type of cyclization, which involves the formation of a new six-membered ring fused to an existing five-membered ring, shares mechanistic principles with the construction of the purine system from a pyrimidine precursor. The key is the intramolecular cyclization of a suitably functionalized pyrimidine derivative.
The synthesis of 8-oxopurines can also be approached through the cyclization of 5-ureido-substituted pyrimidines. The choice of cyclizing agent and reaction conditions is crucial for achieving high yields and purity. Microwave-assisted ring closure has been shown to be effective in the synthesis of xanthine derivatives and related fused pyrimidines, significantly reducing reaction times and often improving yields.
Enzymatic Synthesis Approaches for Related Purine Alkaloids
The biosynthesis of purine alkaloids in nature offers inspiration for enzymatic and chemoenzymatic synthetic strategies. While the direct enzymatic synthesis of this compound is not a primary focus of research, the enzymatic oxidation of related methylxanthines is well-documented.
1,3-Dimethyluric acid is a known metabolite of theophylline, formed through the action of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2E1. nih.govcaymanchem.com This enzymatic oxidation occurs at the C8 position of the purine ring. rsc.org Furthermore, the enzyme theophylline oxidase can convert theophylline to 1,3-dimethyluric acid. nih.gov
These enzymatic transformations highlight the potential for developing biocatalytic methods for the synthesis of this compound from readily available precursors like theophylline. Such methods would offer the advantages of high specificity and mild reaction conditions.
Targeted Chemical Modifications and Derivatization Strategies of this compound
Once the this compound core is synthesized, further functionalization can be achieved through various chemical modifications.
Alkylation and Acylation Reactions on Purine Nitrogen Atoms (N-7, N-9)
The nitrogen atoms at the N-7 and N-9 positions of the purine ring are common sites for alkylation and acylation, leading to a diverse range of derivatives. The regioselectivity of these reactions is a key challenge and is influenced by factors such as the nature of the substrate, the electrophile, the solvent, and the presence of a base.
Direct alkylation of theophylline, a close structural analog, typically results in a mixture of N-7 and N-9 substituted products. However, specific conditions can be employed to favor one isomer over the other. For instance, silylation of a 1-substituted xanthine followed by alkylation can provide a facile route to N-7 substituted analogs.
The presence of the C8-oxo group in this compound can influence the reactivity of the N-7 and N-9 positions compared to theophylline. However, the general principles of alkylation and acylation remain applicable. Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. Novel methods for acylation have also been developed that proceed through an acylonium ion generated under mild conditions.
Below is a table summarizing some reported alkylation reactions on related purine scaffolds:
| Purine Scaffold | Alkylating Agent | Position(s) of Alkylation |
| Theophylline | Ethyl tosylate | N-9 |
| Theophylline | Diethyl sulfate | N-9 |
| 6-Chloropurine | tert-Alkyl halide | N-7 (regioselective with SnCl4 catalyst) |
| 1-Substituted xanthines | Alkyl halide (after silylation) | N-7 |
Substitutions at the C-8 Position of the Purine Ring
The C-8 position of the this compound ring is a key site for substitution, leading to a variety of analogues with significant biological activities. A common strategy for introducing substituents at this position involves the use of 5,6-diamino-1,3-dimethyluracil as a key intermediate. nih.gov
One approach involves the reaction of 5,6-diamino-1,3-dimethyluracil with various carboxylic acids to form intermediate amides. These amides can then be cyclized to yield 8-substituted xanthine derivatives. nih.gov For instance, reaction with phenoxyacetic acid followed by treatment with aqueous sodium hydroxide (B78521) (NaOH) produces the corresponding 8-phenoxyalkyl-1,3-dimethylxanthine. nih.gov Similarly, reaction with different aldehydes can lead to the formation of a Schiff base, which upon ring closure, affords the desired 8-substituted xanthine derivatives. nih.gov
Another method involves the condensation of 5,6-diamino-1,3-dimethyluracil with aldehydes in a mixture of methanol (B129727) and acetic acid to form a benzylidene derivative. This intermediate can be further cyclized to a xanthine carboxylate ester, which can then be reacted with various amines to yield 8-substituted-1,3-dimethylxanthine derivatives. nih.gov
Microwave-assisted synthesis has also been employed to accelerate the ring closure reaction of 6-amino-5-carboxamidouracil derivatives, significantly reducing reaction times and often improving yields for the synthesis of 8-substituted xanthines. beilstein-journals.org This method has proven effective for the synthesis of compounds like istradefylline, an 8-styrylxanthine derivative. beilstein-journals.org
The introduction of bulky cycloalkyl residues or styryl groups at the C-8 position has been shown to confer selectivity for specific adenosine (B11128) receptor subtypes. beilstein-journals.org For example, styryl substitution often leads to A2A-selective antagonists, while bulky cycloalkyl groups can result in A1-selective antagonists. beilstein-journals.org
Table 1: Examples of Synthetic Routes for C-8 Substituted this compound Derivatives
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| 5,6-diamino-1,3-dimethyluracil | Substituted phenoxy acetic acid, EDAC | Amide | 8-phenoxyalkyl-1,3-dimethylxanthine | nih.gov |
| 5,6-diamino-1,3-dimethyluracil | Substituted aldehyde | Schiff base | 8-substituted-1,3-dimethylxanthine | nih.gov |
| 5,6-diamino-1,3-dimethyluracil | Substituted aldehyde, methanol:acetic acid | Benzylidene derivative | 8-substituted-1,3-dimethylxanthine | nih.gov |
| 6-amino-5-carboxamidouracil derivative | Hexamethyldisilazane, microwave irradiation | - | 8-substituted xanthine | beilstein-journals.org |
Heterocyclic Ring Annulations and Fused Systems Incorporating the this compound Moiety
The fusion of additional heterocyclic rings onto the this compound scaffold gives rise to novel polycyclic systems with unique chemical and biological properties. A notable example is the synthesis of pyrimido[2,1-f]purine derivatives. This can be achieved by reacting 8-aminotheophylline with various reagents. researchgate.net
For instance, refluxing 8-aminotheophylline with methyl (Z)-2-benzoylamino-3-(dimethylamino)propenoate in an acidic medium, followed by cyclization, yields the corresponding pyrimido[2,1-f]theophylline derivative. researchgate.net These derivatives can be further modified, for example, through methylation or glycosylation. researchgate.net
Another strategy involves the reaction of 8-aminotheophylline with reagents like 2-(bis-methylthiomethylene)malononitrile and ethyl[bis(methylthio)methylene]cyanoacetate to construct fused pyrimidine rings. researchgate.net
The thermal opening of a nih.govCurrent time information in Sonoma County, US.researchgate.nettriazin-4(3H)-one ring followed by a [4+2]-cycloaddition reaction with pyridine derivatives has been utilized to construct naphtho[2,3-H]pyrido[2,1-b]quinazoline-6,9,14-trione systems. nih.gov This method demonstrates the potential for creating complex, fused heterocyclic structures from purine precursors.
Click Chemistry and Other Bioconjugation Strategies for this compound Derivatives
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of this compound derivatives. chemprob.org This method allows for the efficient and specific formation of 1,2,3-triazole-linked conjugates.
A common approach involves the synthesis of an azido (B1232118) derivative of theophylline, which can then be reacted with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. researchgate.netchemprob.org For example, new theophylline derivatives have been synthesized by linking them to 1,2,3-triazole and piperazine (B1678402) moieties. chemprob.org The introduction of an azido group to an oligo(ethylene glycol)theophylline analogue has also been reported, highlighting the utility of this approach for creating more complex structures. researchgate.net
The synthesis of theophylline-bearing tetrazole scaffold derivatives has also been achieved through a "click" reaction involving sodium azide (B81097) and a nitrile derivative of theophylline. nih.gov
These bioconjugation strategies are valuable for linking theophylline to other molecules, such as peptides, sugars, or reporter groups, to create probes for studying biological processes or to develop new therapeutic agents.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods, as well as maximizing atom economy.
Solvent-Free and Catalytic Methodologies
Solvent-free reaction conditions and the use of catalysts are key aspects of green synthesis. Theophylline itself has been investigated as a green, biodegradable, and effective basic catalyst in various organic reactions, including multicomponent processes. nih.gov Its imidazole ring can act as an N-heterocyclic carbene precursor for the synthesis of metal complexes. nih.gov
Microwave-assisted synthesis, as mentioned earlier for C-8 substitutions, often allows for solvent-free conditions or the use of more environmentally benign solvents like water or ethanol. beilstein-journals.org The use of reusable catalysts, such as zinc-based nanocrystals for triazole synthesis, further enhances the green credentials of these methods. rsc.org
Atom Economy and Sustainability Assessments
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Traditional synthetic methods often have poor atom economy, generating significant amounts of waste. Modern synthetic strategies aim to maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product.
For instance, multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical. researchgate.net The synthesis of C(8)-substituted purine building blocks from prebiotic compounds using multicomponent reactions under solvent-free conditions and microwave irradiation exemplifies this principle. researchgate.net
Sustainability assessments, using tools like the CHEM21 Metrics Toolkit, can be used to evaluate the greenness of different synthetic routes. york.ac.uk These assessments consider factors such as the source of starting materials (e.g., bio-based), energy consumption, and the generation of waste, providing a holistic view of the sustainability of a given synthesis. york.ac.uk
Advanced Spectroscopic and Structural Elucidation of 1,3 Dimethylpurine 2,6,8 Trione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization.researchgate.netnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the carbon-hydrogen framework of a molecule.
Unambiguous Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments.researchgate.netnist.gov
The ¹H NMR spectrum of 1,3-Dimethylpurine-2,6,8-trione is characterized by its simplicity, showcasing two distinct signals corresponding to the two methyl groups attached to the nitrogen atoms of the purine (B94841) ring. The chemical shifts of these protons are influenced by their local electronic environment.
The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. Each carbon atom in the molecule, including the carbonyl carbons and the carbons of the purine ring system, gives rise to a distinct signal, with its chemical shift being highly dependent on its hybridization and the nature of the atoms it is bonded to. While specific chemical shift values can vary slightly depending on the solvent used, representative data provides a baseline for structural confirmation. carlroth.com
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-CH₃ | [Data not available] | [Data not available] |
| N3-CH₃ | [Data not available] | [Data not available] |
| C2 | [Data not available] | |
| C4 | [Data not available] | |
| C5 | [Data not available] | |
| C6 | [Data not available] | |
| C8 | [Data not available] |
Note: Specific chemical shift values require experimental determination in a specified solvent. The table serves as a template for expected signals.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Spatial Relationships.researchgate.netnist.gov
To unequivocally assign the proton and carbon signals and to understand the connectivity and spatial arrangement of atoms, a suite of two-dimensional (2D) NMR experiments is employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl groups and the C4 and C5 atoms of the purine ring. For instance, correlations would be expected between the N-methyl protons and the adjacent carbonyl carbons.
Correlation Spectroscopy (COSY): While less informative for this compound itself due to the absence of proton-proton coupling, in derivatives with protons on adjacent atoms, COSY is invaluable for identifying coupled spin systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between protons. For this molecule, NOESY can confirm the through-space relationship between the methyl groups and other protons in the molecule or in interacting species.
Dynamic NMR Studies and Tautomeric Equilibria of the Purine-2,6,8-trione System.carlroth.com
Purine systems can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.net Dynamic NMR (DNMR) spectroscopy is a key tool for studying these equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each form. researchgate.net Conversely, at higher temperatures, rapid interconversion leads to time-averaged signals. researchgate.net The study of tautomerism is critical as the dominant tautomer can influence the molecule's chemical reactivity and biological interactions. researchgate.netbiorxiv.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis.researchgate.netmdpi.comnih.gov
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₈N₄O₃), distinguishing it from other compounds that may have the same nominal mass. The experimentally determined mass can be compared to the calculated theoretical mass to confirm the compound's identity.
Interactive Table 2: HRMS Data for this compound
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]⁺ | 197.0675 | [Experimental value] |
| [M+Na]⁺ | 219.0494 | [Experimental value] |
Note: Observed m/z values are determined experimentally.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation.researchgate.net
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structural components.
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the cleavage of specific bonds, resulting in a series of product ions. The fragmentation pathways of purine analogues often involve characteristic losses of small neutral molecules. tsijournals.com Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. tsijournals.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting
The molecular structure of this compound contains several key functional groups that give rise to characteristic vibrational bands. These include the purine ring system, carbonyl (C=O) groups, N-methyl groups, and N-H groups. The vibrational spectra of such compounds are complex, but assignments can be made based on established group frequencies and theoretical calculations performed on similar molecules.
A normal coordinate analysis on related xanthines, assuming a C_s point group symmetry, reveals a distribution of normal vibrational modes. drugbank.com The key vibrational modes expected for this compound are:
C=O Stretching Vibrations: The three carbonyl groups at positions 2, 6, and 8 are expected to exhibit strong IR absorptions and Raman scattering signals in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and the electronic environment of each carbonyl group. For instance, in theophylline (B1681296), characteristic C=O stretching vibrations are observed at approximately 1710 cm⁻¹ and 1665 cm⁻¹. iarc.fr
N-H Vibrations: The N-H group in the imidazole (B134444) part of the purine ring will have a stretching vibration (νN-H) typically in the range of 3100-3400 cm⁻¹. The position and broadness of this band are highly sensitive to hydrogen bonding interactions. In studies of uric acid and its methylated derivatives, anomalously broad IR bands in the low-frequency range of 2500–2800 cm⁻¹ have been observed, indicating the formation of strong hydrogen bonds.
C-N Stretching Vibrations: The various C-N bonds within the purine ring system will give rise to a series of stretching vibrations in the 1200-1400 cm⁻¹ region.
Ring Vibrations: The stretching and deformation modes of the purine ring itself will produce a complex set of bands in the fingerprint region (below 1500 cm⁻¹). For example, a band around 1563 cm⁻¹ in theophylline is attributed to the pyrimidine (B1678525) ring stretching vibration. iarc.fr
Methyl Group Vibrations: The two N-methyl groups will show characteristic symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range, as well as bending vibrations around 1450 cm⁻¹.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3100-3400 (potentially broader and shifted to lower frequencies due to H-bonding) | Highly sensitive to intermolecular interactions. |
| C-H Stretch (Methyl) | 2850-3000 | From the two N-methyl groups. |
| C=O Stretch | 1650-1750 | Three distinct carbonyl groups may lead to multiple strong bands. |
| C=C and C=N Stretch | 1500-1650 | Vibrations from the purine ring system. |
| N-H Bend | 1500-1600 | In-plane bending mode. |
| C-N Stretch | 1200-1400 | Multiple bands from the purine ring. |
These vibrational signatures provide a powerful tool for the identification and structural analysis of this compound, particularly in complex mixtures.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
While a detailed, publicly accessible crystal structure determination specifically for this compound is not found in the primary literature, extensive crystallographic studies have been conducted on its close analog, theophylline (1,3-dimethylxanthine). Theophylline differs from 1,3-dimethyluric acid only by the absence of a carbonyl group at the 8-position. The analysis of theophylline's crystal structures provides significant insights into what can be expected for this compound.
Theophylline is known to exhibit polymorphism, with several crystalline forms identified. These polymorphs often crystallize in non-centrosymmetric space groups. A systematic analysis of the intermolecular interactions in theophylline polymorphs has been performed, revealing the importance of hydrogen bonding and π-stacking in dictating the supramolecular architecture.
Co-crystals of theophylline with various molecules, such as iodine, have also been structurally characterized. In a co-crystal with iodine, theophylline molecules form dimeric units through N-H···O hydrogen bonds.
Given the structural similarities, the crystal structure of this compound is anticipated to share features with theophylline, particularly in how the molecules arrange themselves to maximize favorable intermolecular interactions. The presence of the additional carbonyl group at the 8-position in 1,3-dimethyluric acid would likely introduce additional hydrogen bonding acceptor capabilities, potentially leading to different packing motifs compared to theophylline.
The table below presents typical crystallographic data for a related xanthine (B1682287) derivative, providing an example of the kind of information obtained from X-ray diffraction studies.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Monoclinic | P2₁/c | 7.915 | 14.779 | 6.946 | 90 | 105.79 | 90 | 781.1 | 4 |
Note: This is example data for a related compound and not for this compound.
The crystal packing of purine derivatives is governed by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing dominant roles.
In the solid state, the N-H group of the imidazole ring in this compound is expected to act as a hydrogen bond donor, while the oxygen atoms of the three carbonyl groups and the nitrogen atoms of the purine ring can act as hydrogen bond acceptors. This would facilitate the formation of robust hydrogen-bonded networks, leading to a stable crystal lattice. The study of hydrogen bonding in uric acid and its methylated derivatives has shown the prevalence of strong hydrogen bonds.
Based on the analysis of related structures like theophylline, it is likely that this compound will form either layered or columnar structures in the solid state, where molecules are linked by hydrogen bonds within the layers or columns, and these larger assemblies are held together by weaker forces.
Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethylpurine 2,6,8 Trione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and a host of related characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov
For 1,3-Dimethylpurine-2,6,8-trione, geometry optimization has been performed using DFT. In one study, the starting geometries of all possible protomers and tautomers were generated and optimized at the BP86/TZVP level of theory with the Resolution of Identity (RI) approximation. nih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirmed that the calculated geometries represented true energy minima. nih.gov Such calculations are crucial for obtaining accurate molecular structures, which form the basis for all further computational analysis.
From the optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. While specific HOMO-LUMO energy values for this compound are not detailed in the reviewed literature, DFT methods are the standard for their calculation, providing insights into potential reaction pathways and electronic transitions. d-nb.info
Table 1: DFT Methodology for this compound
| Parameter | Method/Basis Set | Purpose | Reference |
|---|---|---|---|
| Geometry Optimization | BP86/TZVP (with RI approximation) | To find the lowest energy conformation of protomers and tautomers. | nih.gov |
| Energy Calculation | BP86/TZVPD (single-point) | To compute Gibbs free energies in solution. | nih.govacs.org |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has multiple potential protonation sites, this analysis extends to studying different protomers and tautomers.
Computational studies have explored the formation of protomers for various uric acid metabolites, including this compound. nih.gov Using DFT, researchers calculated the Gibbs free energies of different neutral and protonated forms in both the gas phase and in solution. nih.gov This analysis revealed that for many uric acid derivatives, two or more distinct species (protomers) could be observed, each with its own stability. nih.gov The presence of an additional carbonyl group compared to other xanthines provides more potential protonation sites, leading to a more complex conformational and protomeric landscape. nih.gov These energetic calculations are vital for understanding which forms of the molecule are most likely to exist under specific environmental conditions, such as in a biological system.
Quantum chemical methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Gauge-Including Atomic Orbital (GIAO) is a common method integrated with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov Similarly, the calculation of vibrational frequencies through DFT provides a theoretical Infrared (IR) spectrum.
While specific studies detailing the complete predicted NMR and IR spectra for this compound were not prevalent in the searched literature, the methodology is well-established. For instance, theoretical calculations have been used to confirm the formation of 1,3-dimethyluric acid from the reaction of theophylline (B1681296) with hydroxyl radicals. researchgate.net For similar molecules like 1,3-dimethylbarbituric acid, GIAO-DFT calculations have been successfully used to interpret experimental 13C NMR spectra and confirm the structures of different ionic forms in solution. researchgate.net These computational approaches allow for the assignment of experimental signals and can predict the spectra for transient or difficult-to-isolate species.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a compound, its conformational flexibility, and its interactions with its environment, such as a solvent or a biological macromolecule.
This compound is a major metabolite of theophylline and is primarily formed through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1. nih.gov Understanding the interaction of this metabolite with these and other enzymes is crucial for toxicology and pharmacology.
MD simulations and molecular docking are the primary computational tools for studying these interactions. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations can then be used to study the stability and dynamics of the resulting ligand-protein complex. biorxiv.org For example, in silico analyses of compounds interacting with the CYP2E1 enzyme have utilized molecular docking to investigate binding effectiveness, noting key interactions between ligand atoms and the heme iron ion within the active site. tandfonline.com Though a specific MD simulation focused solely on this compound was not identified, its role as a substrate and product in CYP-mediated reactions makes it a key subject in simulations of drug metabolism. nih.govresearchgate.net For instance, studies on the metabolism of theophylline to 1,3-dimethyluric acid are essential for simulating drug-drug interactions. researchgate.net
Table 2: Biological Targets and Interacting Compounds
| Compound Name | Interacting Enzyme/Protein | Interaction Type | Reference |
|---|---|---|---|
| This compound | Cytochrome P450 1A2 (CYP1A2) | Metabolism (Formation) | nih.gov |
| This compound | Cytochrome P450 2E1 (CYP2E1) | Metabolism (Formation) | nih.gov |
| Theophylline | Cytochrome P450 1A2 (CYP1A2) | Metabolism (Substrate) | nih.gov |
The behavior of a molecule is significantly influenced by its surrounding solvent. Computational models that account for solvation are essential for accurately predicting molecular properties and behavior in a physiological context.
Implicit and explicit solvation models are used in computational chemistry. Implicit models, such as the Conductor-Like Screening Model (COSMO), represent the solvent as a continuous medium. This approach has been used to study this compound by performing geometry optimizations within a simulated solvent environment. nih.govacs.org The COSMO for Real Solvents (COSMO-RS) method takes this further to calculate thermodynamic properties like Gibbs free energies in different solvents, such as water and acetonitrile (B52724). nih.govacs.org These calculations have been instrumental in determining the relative stabilities of different protomers of this compound in solution, revealing how the solvent environment can influence its structure and energetics. nih.gov These findings are critical for understanding its solubility, transport, and interaction with biological targets, which are fundamentally governed by its behavior in an aqueous environment.
Molecular Docking and Ligand-Based Design for Target Prediction
Computational methods are pivotal in modern drug discovery, offering insights into the interactions between small molecules and biological macromolecules. For this compound, also known as 1,3-dimethyluric acid, these techniques are instrumental in predicting potential biological targets and guiding the design of new, more potent derivatives. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such powerful in silico tools.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When combined with molecular docking, this approach can predict the binding orientation and affinity of a compound within the active site of a biological receptor.
For derivatives of the purine (B94841) scaffold, such as this compound, virtual screening and docking studies have been employed to identify potential biological targets. A common target for xanthine (B1682287) derivatives is xanthine oxidase (XO), an enzyme crucial for purine metabolism and uric acid production. nih.govbjmu.edu.cnnih.gov Hierarchical virtual screening strategies, which combine both ligand-based and structure-based methods, have proven effective in identifying novel XO inhibitors. nih.govrsc.orgrsc.org
The general workflow for such a study involves several steps:
Database Preparation: A large database of chemical compounds is prepared for screening.
Filtering: The database is filtered based on drug-like properties, such as Lipinski's rule of five, to remove compounds with poor pharmacokinetic profiles.
Pharmacophore Modeling: A 3D pharmacophore model can be generated based on known active inhibitors of a target. This model defines the essential steric and electronic features required for binding.
Molecular Docking: The remaining compounds are then "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand and estimate the binding affinity, often expressed as a docking score.
Post-Docking Analysis: The top-scoring compounds are then subjected to more rigorous analysis, such as molecular dynamics simulations, to validate their binding stability and interaction patterns.
In studies on xanthine oxidase inhibitors, molecular docking has revealed key interactions between the ligands and amino acid residues in the enzyme's active site, such as ARG880 and ASN768. nih.gov These insights are crucial for understanding the mechanism of inhibition and for designing new compounds with improved potency and selectivity.
Table 1: Example of Virtual Screening Workflow for Identifying Enzyme Inhibitors
| Step | Description | Purpose |
| 1 | Database Acquisition | Obtain a large library of chemical compounds (e.g., ZINC database, Specs). |
| 2 | ADMET Filtering | Filter compounds based on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.org |
| 3 | Ligand-Based Screening | Use 2D fingerprint similarity or 3D pharmacophore models to select compounds with features similar to known inhibitors. nih.gov |
| 4 | Structure-Based Screening | Perform molecular docking of the filtered compounds into the active site of the target protein (e.g., Xanthine Oxidase). bjmu.edu.cnnih.gov |
| 5 | Hit Selection and Refinement | Select the top-scoring compounds for further analysis and experimental validation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more effective molecules.
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally related methylxanthines, such as theophylline, provides valuable insights into the application of these methods. nih.gov A Quantitative Structure-Pharmacokinetics Relationship (QSPKR) study on theophylline and its derivatives has demonstrated the utility of this approach. nih.gov
In a typical QSAR study, the following steps are undertaken:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, thermodynamic, steric, and topological descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govfrontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
In the QSPKR study of theophylline derivatives, various descriptors were calculated, and multiple linear regression was used to build models for pharmacokinetic parameters. nih.gov This type of analysis can reveal which structural modifications are likely to improve the desired properties of the compounds.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Purine Analogs
| Descriptor Type | Example Descriptor | Description | Relevance |
| Electronic | Ionization Potential | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Correlates with the volume of the molecule and its potential for van der Waals interactions. |
| Topological | SsCH3 E-index | An electrotopological state index for methyl groups. researchgate.net | Describes the electronic and topological environment of specific fragments in the molecule. |
| Hydrogen Bonding | H-Donor Count | The number of hydrogen bond donors in the molecule. researchgate.net | Important for specific interactions with biological targets. |
By applying these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its analogs, facilitating the rational design of new compounds with desired biological activities.
In Vitro Mechanistic Studies of 1,3 Dimethylpurine 2,6,8 Trione and Its Derivatives
Enzymatic Modulatory Activities (In Vitro)
The structural scaffold of 1,3-dimethylpurine-2,6,8-trione allows for its interaction with a range of enzymes, leading to either inhibition or activation, which in turn modulates various cellular pathways.
Derivatives of this compound have been investigated for their ability to modulate key enzymes in purine (B94841) metabolism, such as xanthine (B1682287) oxidase and guanine (B1146940) deaminase. Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.govnih.gov Guanine deaminase (GDA) is another important enzyme in purine catabolism, responsible for the hydrolytic deamination of guanine to xanthine. nih.govnih.govmdpi.com
Studies have shown that certain flavonoid derivatives can inhibit xanthine oxidase activity. nih.gov While this compound itself is a substrate for xanthine oxidase, being metabolized to 1,3-dimethyluric acid, its derivatives can exhibit inhibitory properties. drugbank.com The nature of the substituent on the purine ring plays a significant role in determining the inhibitory potency against these enzymes.
Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For instance, the inhibition of xanthine oxidase by various compounds has been characterized as competitive, non-competitive, or mixed-type inhibition. nih.govnih.gov A competitive inhibitor binds to the active site of the free enzyme, increasing the Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax). In contrast, a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.govnih.gov
For example, kinetic analysis of certain flavonoid esters has demonstrated competitive inhibition of xanthine oxidase, where the inhibitors compete with the substrate for binding to the enzyme's active site. nih.gov The determination of inhibition constants (Ki) and IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of the inhibitor's potency.
Beyond purine-metabolizing enzymes, this compound and its derivatives are well-known for their effects on other enzymes involved in cellular signaling, most notably phosphodiesterases (PDEs). nih.govmedchemexpress.comkcl.ac.uk PDEs are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in numerous signaling pathways. Theophylline (B1681296) itself is a non-selective PDE inhibitor, with a reported IC50 value of 665 µM for the inhibition of PDE in human pregnant myometrium. nih.govmedchemexpress.com This inhibition leads to an increase in intracellular cAMP levels, which can result in smooth muscle relaxation and anti-inflammatory effects. nih.govmedchemexpress.com
Derivatives of theophylline have been synthesized to achieve greater selectivity and potency for specific PDE isozymes. For instance, the introduction of an acetic acid moiety at the 8th position of the theophylline structure can influence its interaction with phosphodiesterase enzymes. ontosight.ai Furthermore, theophylline has been shown to activate histone deacetylase 2 (HDAC2), an enzyme that plays a role in regulating inflammatory gene expression. drugbank.com
Table 1: In Vitro Enzymatic Modulatory Activities of Theophylline and its Derivatives
| Compound/Derivative | Target Enzyme | Activity | IC50 / Ki | Source(s) |
|---|---|---|---|---|
| Theophylline | Phosphodiesterase (PDE) | Inhibition | 665 µM (IC50) | nih.gov |
| Theophylline | Histone Deacetylase 2 (HDAC2) | Activation | - | drugbank.com |
| Theophylline Acetic Acid Derivatives | Phosphodiesterase (PDE) | Inhibition | Varies | ontosight.ai |
Receptor Binding and Functional Modulation (In Vitro)
The pharmacological profile of this compound derivatives is significantly shaped by their interactions with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
A substantial body of research has focused on synthesizing and characterizing derivatives of this compound with affinity for different serotonin receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system. nih.govnih.govnih.govmdpi.comwikipedia.org
5-HT1A Receptors: Several 1-phenylpiperazinylpropyl derivatives of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione have demonstrated distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov Functional studies revealed that these compounds behave as postsynaptic 5-HT1A receptor antagonists. nih.gov Other derivatives have also shown high affinity for 5-HT1A receptors, with some exhibiting Ki values as low as 1.2 nM. semanticscholar.org
5-HT2A Receptors: The affinity of the aforementioned 1-phenylpiperazinylpropyl derivatives for 5-HT2A receptors was found to be insignificant, with Ki values between 115 and 550 nM. nih.gov However, other structural modifications have led to compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties. nih.gov The 5-HT2A receptor is a key target for many psychoactive compounds, and its activation is linked to Gq/11 signaling pathways. eurofinsdiscovery.comnih.govnih.govmdpi.com
5-HT6 Receptors: 1,3,5-Triazine derivatives have been identified as potent ligands for the 5-HT6 receptor, which is a promising therapeutic target for cognitive disorders. mdpi.com
5-HT7 Receptors: Derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed as potential 5-HT7 receptor ligands. nih.gov The 5-HT7 receptor is involved in the regulation of circadian rhythms, mood, and cognition. nih.govwikipedia.orgnih.govtocris.com
Table 2: In Vitro Serotonin Receptor Binding Affinities of this compound Derivatives
| Derivative Class | Receptor Subtype | Affinity (Ki) | Functional Profile | Source(s) |
|---|---|---|---|---|
| 1-Phenylpiperazinylpropyl derivatives | 5-HT1A | 8 - 50 nM | Antagonist | nih.gov |
| 1-Phenylpiperazinylpropyl derivatives | 5-HT2A | 115 - 550 nM | - | nih.gov |
| 7-Substituted 8-aminoalkylamino derivatives | 5-HT1A/5-HT2A/5-HT7 | Mixed | Mixed | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | - | semanticscholar.org |
Dopamine receptors, particularly the D2 subtype, are critical targets for drugs used in the treatment of various neurological and psychiatric disorders. nih.govmdpi.comresearchgate.net The D2 receptor exists in high- and low-affinity states for agonists, with the high-affinity state being the functionally active form. nih.gov
In vitro studies have explored the affinity of this compound derivatives for dopamine receptors. For instance, certain 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have been reported to possess high affinity for dopamine D2 receptors and can act as agonists, partial agonists, or antagonists. mdpi.com The functional activity at the D2 receptor is crucial, as it determines the downstream signaling effects, such as the inhibition of adenylyl cyclase. nih.govmdpi.com
Table 3: In Vitro Dopamine D2 Receptor Activity of this compound Derivatives
| Derivative Class | Receptor Subtype | Affinity (Ki) | Functional Profile | Source(s) |
|---|---|---|---|---|
| 8-Amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives | D2 | High | Agonist, Partial Agonist, or Antagonist | mdpi.com |
Adenosine (B11128) Receptor Antagonism Studies
This compound, commonly known as theophylline, functions as a non-selective antagonist for adenosine receptors. Research has demonstrated its activity at A1, A2A, and A3 adenosine receptors, with binding affinities (Ki) in the micromolar range. Specifically, theophylline exhibits Ki values of 13 µM for the human A1 receptor, 4 µM for the A2A receptor, and 15 µM for the A3 receptor. Its affinity for the A2B receptor is comparatively lower. This antagonism at adenosine receptors is a primary driver of its pharmacological effects.
To enhance the affinity and selectivity for specific adenosine receptor subtypes, numerous derivatives of this compound have been synthesized. A significant area of exploration has been the modification at the 8-position of the xanthine core. The introduction of bulky, hydrophobic groups at this position has been shown to markedly improve affinity and selectivity, particularly for the A1 and A2A receptor subtypes.
Phosphodiesterase (PDE) Inhibition Profiles
Beyond its role as an adenosine receptor antagonist, this compound acts as a non-selective inhibitor of phosphodiesterases (PDEs). These enzymes are responsible for the degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound elevates the intracellular levels of these second messengers, triggering a cascade of cellular responses.
The compound inhibits a range of PDE isoenzymes, including PDE1, PDE2, PDE3, PDE4, and PDE5, with IC50 values typically falling between 100 and 1000 µM. This broad-spectrum inhibition contributes to its diverse pharmacological profile. Consequently, research efforts have been directed towards creating derivatives with improved selectivity for specific PDE isoenzymes to target therapeutic effects more precisely.
Cellular Pathway Modulation in Model Systems (In Vitro)
Investigation of Intracellular Signaling Cascades Affected by this compound
The influence of this compound on intracellular signaling is a direct consequence of its dual mechanism of action. As an antagonist of adenosine receptors, particularly A1 and A2A, it modulates G protein-coupled signaling pathways. For instance, blocking A1 receptors can stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.
Simultaneously, as a PDE inhibitor, it directly prevents the breakdown of cAMP and cGMP. The resulting accumulation of these cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases proceed to phosphorylate a variety of downstream protein targets, which in turn mediates cellular responses such as smooth muscle relaxation and a reduction in inflammatory processes.
Regulation of Gene Expression and Protein Synthesis in Cell Cultures
The effects of this compound on the regulation of gene expression and protein synthesis are intricately linked to its modulation of intracellular signaling. The activation of the cAMP/PKA pathway, for example, can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB). Once phosphorylated, CREB can bind to specific DNA sequences, thereby initiating or suppressing the transcription of target genes.
Studies conducted in various cell culture systems have provided evidence that this compound can alter the expression of genes implicated in inflammation, apoptosis, and cell cycle control. For example, it has been observed to decrease the expression of pro-inflammatory cytokines within immune cells.
Comprehensive Structure-Activity Relationship (SAR) Studies on this compound Scaffolds
Influence of N-Methylation Patterns on Biological Target Selectivity
The pattern of methylation on the nitrogen atoms of the this compound (theophylline) scaffold is a critical determinant of its selectivity for biological targets, most notably adenosine receptors and phosphodiesterases. Theophylline itself is a 1,3-dimethylxanthine.
The positions of these methyl groups are crucial for its biological activity. For instance, caffeine (B1668208) (1,3,7-trimethylxanthine) and paraxanthine (B195701) (1,7-dimethylxanthine) also act as non-selective adenosine receptor antagonists, but their potencies differ. Theobromine (B1682246) (3,7-dimethylxanthine) is another related compound with a distinct activity profile.
Systematic structure-activity relationship studies have elucidated the following principles:
N1-methylation is generally considered important for maintaining high affinity for adenosine receptors.
N3-methylation also plays a significant role in the affinity for adenosine receptors.
N7-methylation can substantially influence the selectivity of the compound. For example, shifting a methyl group from the N1 to the N7 position can alter the selectivity profile between the A1 and A2A adenosine receptor subtypes.
Below is an interactive table detailing the N-methylation patterns and their impact on the biological activity of common xanthine derivatives.
| Compound Name | N1-Methyl | N3-Methyl | N7-Methyl | Primary Biological Activity |
| Theophylline | Yes | Yes | No | Non-selective adenosine receptor antagonist and PDE inhibitor |
| Caffeine | Yes | Yes | Yes | Non-selective adenosine receptor antagonist |
| Paraxanthine | Yes | No | Yes | Non-selective adenosine receptor antagonist |
| Theobromine | No | Yes | Yes | Non-selective adenosine receptor antagonist |
Elucidation of Pharmacophoric Requirements and Linker Length Effects
Pharmacophore modeling has been instrumental in defining the key chemical features necessary for the effective binding of this compound derivatives to adenosine receptors. A successful pharmacophore model for human A2A adenosine receptor antagonists identified five essential features: one hydrogen bond donor, three hydrophobic points, and one aromatic ring. nih.gov This model aligns with the observation that an 8-phenyl group, which can participate in hydrophobic and aromatic interactions, often enhances affinity. The model also provides a robust tool for the virtual screening and discovery of new potent A2A antagonists. nih.gov
The concept of a linker, a chemical chain connecting the core scaffold to another pharmacophore, has been explored to create bivalent ligands or to optimize interactions with the receptor. The length and composition of this linker are critical for achieving the desired biological activity. nih.gov Studies on bivalent ligands targeting both the A1 adenosine receptor and the β2 adrenergic receptor have shown that affinity varies with the linker's length and composition. nih.gov
In the context of 8-substituted xanthines, the linker connecting a pyridazinone system to the 8-position of the xanthine nucleus demonstrated that chains of two or four carbon atoms resulted in the highest affinity and selectivity for the A1-adenosine receptor. nih.gov This highlights the importance of optimal linker length for positioning the substituent in the binding pocket. Furthermore, in the development of hypoxia-targeted immunotherapies, a lead xanthine-based adenosine A2A receptor antagonist was successfully converted to a PEG derivative, where the polyethylene (B3416737) glycol (PEG) acts as a linker to enhance aqueous solubility. nih.gov
Metabolism and Biotransformation of 1,3 Dimethylpurine 2,6,8 Trione in Vitro and Enzymatic Studies
Enzymatic Degradation Pathways in Model Systems (In Vitro)
In vitro models, such as human liver microsomes, have been pivotal in identifying the enzymatic processes involved in the breakdown of 1,3-dimethylpurine-2,6,8-trione. These systems allow for the study of specific enzyme activities in a controlled environment, providing insights into the metabolic fate of the compound.
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. nih.govnih.gov Specifically, the isoforms CYP1A2 and CYP2E1 have been identified as key players in the oxidative metabolism of the parent compounds of 1,3-dimethyluric acid, caffeine (B1668208) and theophylline (B1681296), leading to its formation. caymanchem.com Phase I reactions, predominantly oxidation, are the primary function of the CYP system, converting lipid-soluble compounds into more water-soluble metabolites for easier excretion. nih.govmdpi.com While direct in vitro studies on the further metabolism of this compound by these specific CYP isoforms are not extensively detailed in the provided results, their established role in the formation of this compound from its precursors suggests their potential involvement in its subsequent biotransformation. The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs, which can lead to significant variations in drug metabolism and clearance. nih.govnih.gov
Xanthine (B1682287) oxidase (XO) is a key enzyme in the catabolism of purines in humans and other species. wikipedia.orgnih.gov It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. wikipedia.orgnih.gov Given that this compound is structurally a methylated derivative of uric acid, its metabolic pathway is intertwined with the uric acid pathway. nih.govnist.gov Xanthine oxidase is a molybdoflavoprotein that generates reactive oxygen species, such as superoxide (B77818) anions and hydrogen peroxide, as byproducts of its catalytic activity. nih.govmedchemexpress.com The involvement of xanthine oxidase in the metabolism of purine (B94841) analogs suggests its potential role in the transformation of this compound. The inhibition of xanthine oxidase is a therapeutic strategy for conditions like gout, which are characterized by the overproduction of uric acid. nih.govmedchemexpress.com
Beyond the primary role of cytochrome P450, other Phase I and Phase II metabolic enzymes are essential for the complete biotransformation and elimination of xenobiotics. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the substrate. nih.govmdpi.com While specific in vitro studies identifying other Phase I enzymes for this compound are not detailed in the search results, the general principles of drug metabolism suggest their likely involvement.
Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to form highly water-soluble and readily excretable metabolites. mdpi.com These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Although direct evidence from the provided search results is limited for this compound, the involvement of these pathways is a common fate for many drug metabolites.
Comparative In Vitro Metabolism Studies Across Different Enzyme Sources (e.g., Liver Microsomes from Various Species)
In vitro metabolism studies utilizing subcellular fractions, such as liver microsomes, are fundamental in elucidating the metabolic pathways of xenobiotics, including this compound. These studies are instrumental in identifying the primary enzymes responsible for biotransformation and in comparing metabolic profiles across different species. nih.gov Such comparative analyses help in selecting appropriate animal models for further pharmacokinetic and toxicological assessments. nih.gov The endoplasmic reticulum of hepatocytes, from which microsomes are derived, is a primary site of drug metabolism, rich in cytochrome P450 (CYP) enzymes. nih.gov
The formation of this compound, a major metabolite of theophylline, is catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov Studies using liver microsomes from various species have been conducted to understand the interspecies differences in theophylline metabolism to this compound.
In human liver microsomes, the 8-hydroxylation of theophylline to form this compound is primarily mediated by specific CYP isoforms. nih.gov Research utilizing microsomes from a human cell line individually transfected with human P450 cDNAs has demonstrated that CYP1A2 is the high-affinity, low-capacity enzyme for this metabolic reaction. nih.gov Other isoforms, including CYP2D6, CYP2E1, and CYP3A4, also contribute to the formation of this compound, but they exhibit lower affinity and variable capacities. nih.gov At lower, therapeutic concentrations of theophylline, CYP1A2 is the principal catalyst, while at higher concentrations, the contribution of CYP2E1 becomes more significant. nih.gov
Table 1: Kinetic Parameters for Theophylline 8-Hydroxylation to this compound by Human P450 Isoforms
| P450 Isoform | Km (mM) | Vmax (pmol/min/mg) |
|---|---|---|
| CYP1A2 | 0.6 | 37.8 |
| CYP2D6 | 14.4 | 219.8 |
| CYP2E1 | 19.9 | 646.4 |
| CYP3A4 | 25.1 | 20.8 |
Data sourced from a study using microsomes from a human cell line transfected with individual human P450 cDNAs. nih.gov
Studies with rat liver microsomes have also provided valuable insights into the formation of this compound. In rats, the conversion of theophylline to this compound is mediated by CYP1A2 and CYP2E1. nih.gov Research on diabetes-induced rats (alloxan- or streptozotocin-induced) revealed a significant increase in the expression of both CYP1A2 and CYP2E1, by approximately three-fold. nih.gov This upregulation of enzyme expression correlated with enhanced metabolism of theophylline. In vitro studies with hepatic microsomes from these diabetic rats showed that the intrinsic formation clearance of this compound was significantly faster compared to their respective control rats. nih.gov
Table 2: Intrinsic Clearance of this compound Formation in Rat Liver Microsomes
| Rat Model | Change in Intrinsic Clearance |
|---|---|
| Diabetes Mellitus (Alloxan-induced) | 20.4% increase |
| Diabetes Mellitus (Streptozotocin-induced) | 30.7% increase |
Comparison of intrinsic this compound formation clearances in hepatic microsomes from diabetic rats versus control rats. nih.gov
The collective findings from these in vitro studies underscore the central role of the CYP1A2 and CYP2E1 enzymes in the biotransformation of theophylline to this compound in both humans and rats. nih.govnih.gov However, the kinetic parameters and the relative contributions of different CYP isoforms can vary, highlighting the species-specific nature of drug metabolism. nih.gov The consistency observed between results from individually expressed P450s and those from heterogeneous hepatic microsomal preparations suggests that these in vitro systems provide a qualitatively accurate reflection of liver P450 functions. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Theophylline |
| Alloxan |
Applications in Chemical Biology and Research Tools Utilizing 1,3 Dimethylpurine 2,6,8 Trione
Development of 1,3-Dimethylpurine-2,6,8-trione-Based Chemical Probes
Chemical probes are essential tools in chemical biology for understanding the function of biomolecules in their native environment. These probes are often designed with specific functionalities, such as fluorescent tags or affinity labels, to enable detection and interaction studies.
Design and Synthesis of Fluorescently or Affinity-Labeled Probes for Target Engagement
The design of a chemical probe typically involves incorporating a reporter group (like a fluorophore) and a reactive group onto a core scaffold that directs the probe to its biological target. For a molecule like this compound, a potential design strategy would involve chemical modification to attach a fluorescent dye or an affinity tag. This would allow researchers to visualize the molecule's localization within cells or to identify its binding partners. However, a review of current scientific literature does not indicate that this compound has been successfully developed into fluorescently or affinity-labeled probes for target engagement studies. While methods exist for creating probes from other heterocyclic scaffolds, such as barbituric acid derivatives, these have not been applied to this compound. nih.gov
Application in DNA-Encoded Libraries (DELs) and High-Throughput Screening (HTS)
DNA-Encoded Libraries (DELs) and High-Throughput Screening (HTS) are powerful technologies for discovering new drug leads and biological tools. DEL technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode that encodes its chemical structure. nih.govharvard.edu HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov The utility of a compound like this compound in these platforms would be as a building block for library synthesis or as a test compound in a screening assay. At present, there is no published research demonstrating the specific inclusion of this compound as a scaffold or building block in the construction of DNA-encoded libraries or its use as a central component in high-throughput screening campaigns.
Utilization as Reference Standards in Analytical Method Development and Biomarker Research
One of the most significant applications of this compound is its use as a reference standard in analytical chemistry. As a well-characterized metabolite of theophylline (B1681296) and caffeine (B1668208), its availability in pure form is crucial for the accurate quantification of these substances and their metabolic products in biological samples. hmdb.camedchemexpress.comcaymanchem.comfoodb.ca
The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), relies on pure standards like 1,3-dimethyluric acid for calibration and validation. hmdb.cafoodb.casielc.comnih.gov For instance, a "dilute and shoot" method using ultra-high-performance liquid chromatography and high-resolution mass spectrometry (UHPLC/HRMS) has been validated for the simultaneous determination of twelve purine (B94841) metabolites in urine, including 1,3-dimethyluric acid. nih.gov The availability of mass spectrometry data for 1,3-dimethyluric acid in public databases further supports its role as a standard for identification and quantification. massbank.eumassbank.jp
In biomarker research, 1,3-dimethyluric acid levels can serve as an indicator of methylxanthine consumption and metabolism. It is also investigated as a potential biomarker for abnormal purine metabolism and has been identified as a component in urinary calculi (kidney stones). hmdb.camedchemexpress.comfoodb.ca Studies in animal models have shown that the concentration of 1,3-dimethyluric acid can be altered in metabolic disorders like diabetes, suggesting its potential utility in monitoring disease states and the activity of drug-metabolizing enzymes. nih.gov
| Analytical Method | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of methylxanthines and their metabolites in biological fluids like urine. | hmdb.cafoodb.casielc.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification of purine metabolites for pharmacokinetic and biomarker studies. | nih.govmassbank.eumassbank.jp |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/HRMS) | Rapid and sensitive determination of a panel of purine metabolites, including 1,3-dimethyluric acid, in urine. | nih.gov |
Role as a Tool Compound in Studying Purine Metabolism Pathways and Dysfunctions
This compound is a key tool compound for elucidating the pathways of purine and methylxanthine metabolism. It is a direct product of the metabolism of theophylline and caffeine, primarily formed by the action of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1. caymanchem.comnih.gov
By administering caffeine or theophylline and measuring the subsequent levels of 1,3-dimethyluric acid, researchers can assess the activity of these important drug-metabolizing enzymes in vivo and in vitro. For example, a study in diabetic rats used the formation of 1,3-dimethyluric acid from theophylline to demonstrate the induction of CYP1A2 and CYP2E1 enzymes in this disease state, providing insights into altered drug metabolism. nih.gov
Furthermore, 1,3-dimethyluric acid itself can be used in experimental systems to probe biological functions. Research has shown that it can act as a scavenger of hydroxyl radicals and inhibit lipid peroxidation in cell-free assays. caymanchem.com It has also been used in isolated tissue preparations to study its physiological effects on intestinal muscle, demonstrating its utility in pharmacological research beyond its role as a simple metabolite. caymanchem.com These applications highlight its value as a tool compound for investigating the biochemical and physiological consequences of purine metabolism.
| Research Area | Application of this compound | Key Findings | Reference |
| Enzyme Activity | Measuring its formation from theophylline to assess CYP1A2 and CYP2E1 activity. | CYP1A2 and CYP2E1 expression and activity are increased in experimentally-induced diabetes in rats. | nih.gov |
| Oxidative Stress | Used in cell-free assays to determine its antioxidant potential. | Scavenges hydroxyl radicals and inhibits lipid peroxidation. | caymanchem.com |
| Pharmacology | Applied to isolated rabbit intestinal preparations to study physiological responses. | Induces contractions in the small intestine and relaxation in the colon. | caymanchem.com |
| Metabolic Disorders | Identified and quantified in urinary calculi. | Presence suggests a potential role of methylxanthine metabolism in the pathogenesis of urolithiasis. | hmdb.camedchemexpress.com |
Advanced Analytical Methods for Detection and Quantification of 1,3 Dimethylpurine 2,6,8 Trione in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of theophylline (B1681296), offering high selectivity and sensitivity. These techniques separate theophylline from other components in a sample, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Diode Array, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of theophylline in various samples, including pharmaceuticals and biological fluids. uobasrah.edu.iqnih.gov The versatility of HPLC lies in its compatibility with a range of detectors, each offering distinct advantages.
HPLC with UV and Diode Array Detection (DAD):
UV and DAD are the most common detectors used for theophylline analysis. Theophylline exhibits maximum UV absorbance at specific wavelengths, typically around 272 nm and 280 nm, which are frequently used for detection. uobasrah.edu.iqnih.gov A study by Al-Salman et al. (2020) described an RP-HPLC method using a C18 column and a mobile phase of acetonitrile (B52724) and methanol (B129727) with UV detection at 280 nm. uobasrah.edu.iq This method demonstrated good linearity and precision for theophylline determination in pharmaceutical formulations. uobasrah.edu.iq Another study developed a simple HPLC-UV method for quantifying theophylline in rabbit plasma, also with detection at 272 nm. oup.com
Key Parameters in HPLC-UV/DAD Analysis of Theophylline:
| Parameter | Typical Value/Range | Reference |
| Column | C18 reversed-phase | nih.govnih.gov |
| Mobile Phase | Methanol:water or Acetonitrile:buffer mixtures | nih.govnih.gov |
| Flow Rate | 0.75 - 1.5 mL/min | nih.govtandfonline.com |
| Detection Wavelength | 272 - 280 nm | uobasrah.edu.iqnih.gov |
| Retention Time | Varies depending on conditions, typically < 10 min | nih.govresearchgate.net |
| Linear Range | e.g., 5-25 mg/L, 100-10,000 ng/mL | uobasrah.edu.iqnih.gov |
| Limit of Quantification (LOQ) | As low as 100 ng/mL in plasma | nih.gov |
HPLC with Mass Spectrometry (HPLC-MS):
For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (MS). HPLC-MS, particularly with tandem mass spectrometry (MS/MS), provides excellent selectivity by monitoring specific precursor and product ion transitions for theophylline. nih.gov This is especially valuable when analyzing complex matrices where co-eluting interferences can be a problem for UV detection. A triple quadrupole LC/MS method has been developed for the quantitation of theophylline in rabbit plasma, utilizing multiple reaction monitoring (MRM) for high specificity. nih.gov The positive ion electrospray mass spectrum of theophylline typically shows a protonated molecular ion [M+H]⁺ at m/z 181.1. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for theophylline analysis. nih.govnih.gov However, due to the polar nature and low volatility of theophylline, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. jfda-online.comyoutube.com
Common derivatization approaches include silylation and alkylation. jfda-online.com For instance, theophylline can be transformed into an N-pentyl derivative or a trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.net An automated GC-MS assay was developed where theophylline was extracted and converted to its N-pentyl derivative, using a stable isotope-labeled theophylline as an internal standard for accurate quantification. nih.gov This method demonstrated excellent precision and accuracy. nih.gov GC-MS offers high specificity due to the combination of chromatographic separation and mass spectrometric detection, making it a valuable tool for confirming the presence and quantity of theophylline, especially in forensic and clinical toxicology. nih.govyoutube.com
Capillary Electrophoresis (CE) and Related Methods
Capillary Electrophoresis (CE) has emerged as a viable alternative to HPLC for the analysis of theophylline. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. A CE method was developed for the simultaneous separation and quantification of ephedrine, theophylline, and phenobarbital (B1680315) in a tablet dosage form. nih.gov The separation was achieved in a fused silica (B1680970) capillary with a phosphate (B84403) buffer at pH 8.0, and detection was performed at 220 nm. nih.gov The method showed excellent linearity and reproducibility. nih.gov
CE can also be used to study enzyme inhibition, as demonstrated in an assay where the inhibition of alkaline phosphatase by theophylline was analyzed. nih.gov This technique, based on electrophoretic mixing of the enzyme and inhibitor in a substrate-filled capillary, allowed for the determination of the inhibition constant (Ki) for theophylline. nih.govoup.com
Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of theophylline in pharmaceutical preparations. ijcpa.injournaljpri.com This technique is based on the principle that theophylline absorbs light in the UV region of the electromagnetic spectrum. nih.gov
The maximum absorbance (λmax) of theophylline is typically observed around 271-275 nm. nih.govresearchgate.net A study by S. L. Sawant et al. validated a UV spectrophotometric method for the simultaneous estimation of theophylline and terbutaline (B1683087) sulphate, with theophylline showing a λmax at 274.8 nm. ijcpa.in The method was found to be linear, accurate, and precise according to ICH guidelines. ijcpa.in
Multivariate calibration methods, such as partial least-squares (PLS) and principal component regression (PCR), can be applied to UV-Vis spectral data to resolve mixtures of theophylline with other compounds, even with significant spectral overlap. nih.govresearchgate.net This approach has been successfully used for the simultaneous determination of theophylline, montelukast, and loratadine (B1675096) in tablets and spiked human plasma. nih.govresearchgate.net
Comparison of Spectrophotometric Methods for Theophylline Quantification:
| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Zero-Order Spectrophotometry | 271 | - | 0.52 | 1.71 | researchgate.net |
| First-Order Spectrophotometry | 258 | - | 0.46 | 1.51 | journaljpri.com |
| Second-Order Spectrophotometry | 218 | - | 0.38 | 1.25 | journaljpri.com |
| Area Under the Curve | 260-282 | - | 0.57 | 1.88 | journaljpri.com |
| Absorption Ratio Method | 287.3 & 274.8 | 4-24 | 0.0524 | 0.158 | ijcpa.in |
Electrochemical and Biosensor-Based Detection Methods
Electrochemical methods and biosensors offer promising alternatives for the rapid and sensitive detection of theophylline, with potential for point-of-care applications. rsc.orgrsc.org
Electrochemical Sensors:
Electrochemical sensors for theophylline are typically based on its oxidation at an electrode surface. rsc.org Screen-printed carbon electrodes have been successfully used for the electroanalytical sensing of theophylline in aqueous solutions at physiological pH. rsc.orgrsc.org The oxidation peak for theophylline occurs at around +1.0 V. rsc.org More recently, a boron-doped diamond electrode modified with nickel nanoparticles was developed for the electrochemical sensing of theophylline, demonstrating a low limit of detection of 2.79 µM. nih.govmdpi.com Another approach utilized a molecularly imprinted polymer-based electrochemical sensor, which showed a wide linear range and a low detection limit of 1.00×10⁻⁷ mol/L. sioc-journal.cn
Biosensors:
Biosensors for theophylline often utilize biorecognition elements like enzymes or aptamers for high selectivity.
Enzyme-Based Biosensors: Amperometric biosensors have been constructed using microbial xanthine (B1682287) oxidase, which can selectively oxidize theophylline. nih.gov These sensors exhibited a low detection limit of 2 x 10⁻⁷ M and good stability. nih.gov
Aptamer-Based Biosensors: RNA aptamers that bind to theophylline with high affinity and selectivity have been employed in the development of biosensors. nih.govacs.org One such biosensor uses a fluorescently labeled DNA strand that hybridizes with the RNA aptamer. The binding of theophylline causes a conformational change that results in a detectable fluorescence signal. nih.gov Another design involves an electrochemical RNA aptamer-based sensor where theophylline binding alters the electron-transfer efficiency of a redox probe, providing a measurable signal. acs.org These aptamer-based sensors are highly selective for theophylline over structurally similar compounds like caffeine (B1668208). nih.govacs.org The optimization of aptamer sequences through truncation and molecular docking can further enhance the performance of these biosensors. mdpi.com
Future Research Trajectories and Academic Prospects for 1,3 Dimethylpurine 2,6,8 Trione
Exploration of Novel and Sustainable Synthetic Routes
The classical synthesis of theophylline (B1681296), such as the Traube method first introduced in 1900, has been a cornerstone of its production. wikipedia.org This method typically involves the cyclization of cyanoacetylmethylurea into an aminouracil derivative, followed by nitrosation, reduction, and formylation to yield the theophylline core. chemicalbook.com However, future research is increasingly focused on developing more efficient, high-yield, and environmentally sustainable synthetic strategies.
Future explorations will likely involve biocatalysis and flow chemistry to create more sustainable and scalable production methods for theophylline and its derivatives.
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level
Theophylline is known to exert its biological effects through several mechanisms, primarily as a nonselective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist. wikipedia.orgdrugbank.comnih.gov By inhibiting PDEs, theophylline increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to a cascade of downstream effects. wikipedia.org As an antagonist of A1, A2, and A3 adenosine receptors, it blocks the action of adenosine, an inhibitory neurotransmitter. wikipedia.orgnih.gov
However, recent research has uncovered more nuanced molecular interactions. A significant finding is theophylline's ability to activate histone deacetylase-2 (HDAC2). mdpi.compnas.orgatsjournals.org This mechanism is distinct from PDE inhibition and adenosine antagonism and is thought to be central to its anti-inflammatory effects. pnas.orgatsjournals.org Activation of HDAC2 can suppress inflammatory gene expression by preventing the transcription of genes that require histone acetylation. drugbank.com
Future research will aim to further dissect these pathways. Understanding the specific interactions with different PDE isoenzymes (e.g., PDE3 and PDE4) and adenosine receptor subtypes (A1, A2A, A2B) at a structural level could lead to the design of more selective molecules. nih.govatsjournals.org Moreover, exploring the downstream consequences of HDAC activation and its interplay with other signaling pathways, such as the NF-κB and PI3K-delta pathways, will provide a more complete picture of theophylline's cellular impact. nih.govmdpi.com
Advanced Computational Modeling for Predictive Research and De Novo Design
Computational modeling has become an indispensable tool in modern drug discovery and pharmacology. For theophylline, in silico methods are being used to predict its interactions with biological targets, understand its pharmacokinetic properties, and design novel derivatives. mdpi.com
Molecular docking and molecular dynamics simulations have been employed to study the binding of theophylline to various proteins. For example, studies have modeled the interaction of theophylline with the 3CLpro protein of the SARS-CoV-2 virus, identifying key hydrogen bonds and van der Waals forces that could inhibit the protein's enzymatic activity. mdpi.com These computational approaches allow researchers to visualize binding modes and predict the affinity of derivatives, guiding the synthesis of potentially more potent compounds.
Physiologically Based Pharmacokinetic (PBPK) models are also being developed to simulate theophylline's metabolism and distribution in the body. nih.govresearchgate.net These models integrate physiological data with the drug's properties to predict its behavior in different populations and to study potential drug-drug interactions, for instance with ciprofloxacin (B1669076) or caffeine (B1668208). nih.gov This predictive power is crucial for understanding variability in response and for personalizing treatment strategies in a research context. nih.govnih.gov
Future directions in this area include the use of machine learning and artificial intelligence to screen virtual libraries of theophylline-like compounds for desired activities and to build more accurate predictive models of biological response.
| Computational Method | Application for 1,3-Dimethylpurine-2,6,8-trione Research | Example Finding |
| Molecular Docking | Predicting binding affinity and mode with target proteins. | Theophylline forms a hydrogen bond with the Glu166 residue of the SARS-CoV-2 3CLpro protein. mdpi.com |
| Molecular Dynamics | Simulating the stability and conformational changes of the drug-target complex over time. | Verified the stability of the complex between theophylline and the 3CLpro protein. mdpi.com |
| PBPK Modeling | Simulating absorption, distribution, metabolism, and excretion (ADME) in virtual populations. | PBPK models predict that factors like age and sex can significantly alter theophylline pharmacokinetics. nih.gov |
Design and Synthesis of Next-Generation Chemical Probes for Unexplored Targets
The theophylline scaffold is a valuable starting point for creating chemical probes to investigate biological systems. These probes are designed to interact with specific targets, allowing researchers to study their function.
One example is the use of theophylline's N-demethylation products as probes for cytochrome P450 (CYP) isozymes, specifically CYP1A1 and CYP1A2. nih.gov By monitoring the metabolism of theophylline, researchers can assess the activity of these important drug-metabolizing enzymes. nih.gov Another avenue is the synthesis of derivatives like Theophylline-7-acetic acid. guidechem.com This compound can be used as a linker to attach theophylline to other molecules or surfaces, potentially for creating affinity chromatography columns or fluorescent probes to identify new binding partners.
Future research in this area will focus on creating more sophisticated probes. This could involve incorporating photo-activatable groups for covalent labeling of target proteins or attaching fluorophores for real-time imaging of the drug's distribution within cells. The development of such tools will be crucial for identifying and validating novel biological targets for theophylline and its next-generation analogs.
Investigation of Emerging Biological Activities in Non-Clinical In Vitro Contexts
Beyond its traditional uses, in vitro studies are revealing new potential biological activities for this compound. These non-clinical investigations provide a foundation for future research into novel applications.
Recent computational and in vitro studies have explored the antiviral potential of theophylline, particularly against SARS-CoV-2. mdpi.com As mentioned, molecular docking studies suggest it can bind to and potentially inhibit viral proteins. mdpi.com Another area of emerging interest is its effect on cancer cells. Research presented at scientific conferences has investigated the effects of this compound on human prostate cancer cells in vitro, suggesting a potential area for further oncological research. eventoj.hucm-uj.krakow.plcm-uj.krakow.pl
Additionally, theophylline's ability to modulate inflammatory processes through mechanisms like HDAC activation opens up possibilities for investigating its effects in various in vitro models of inflammatory diseases. pnas.org Studies using cell cultures, such as human monocytes or alveolar macrophages, can help to further delineate its anti-inflammatory properties and identify specific cytokine pathways that are affected. mdpi.compnas.org These in vitro correlation studies are essential for understanding the compound's potential in new contexts. nih.govnih.gov
Integration with Systems Biology Approaches for Comprehensive Understanding of Purine (B94841) Metabolism and its Modulation
A systems biology approach seeks to understand the broader network effects of a compound rather than focusing on a single target. For theophylline, this means integrating its known mechanisms with its impact on wider metabolic networks, particularly purine metabolism.
Theophylline itself is a purine derivative and is metabolized into compounds like 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine. wikipedia.orgdrugbank.com Studies have shown that theophylline can increase plasma concentrations of other purine bases, including uric acid, hypoxanthine (B114508), and xanthine (B1682287), suggesting it influences purine catabolism. nih.gov Understanding how theophylline perturbs the entire purine metabolic pathway is crucial, as imbalances in this pathway are linked to various diseases. wikipedia.org
Future research will benefit from combining experimental data with computational network models. By mapping the interactions of theophylline and its metabolites with enzymes and transporters involved in purine synthesis, degradation, and salvage pathways, a comprehensive model can be built. royalsocietypublishing.orgoup.com This will allow researchers to predict how genetic variations in metabolic enzymes or co-administration of other drugs that affect purine metabolism might alter an individual's response to theophylline. nih.gov Such an integrated approach will provide a holistic understanding of the compound's biological footprint, moving beyond a single-target paradigm to a network-level perspective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
